molecular formula C9H14N2O B2651255 4-(2-Aminoethyl)-2-methoxyaniline CAS No. 180149-06-8

4-(2-Aminoethyl)-2-methoxyaniline

Cat. No.: B2651255
CAS No.: 180149-06-8
M. Wt: 166.224
InChI Key: NVFFCUAPFVJITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-2-methoxyaniline is an organic compound with the molecular formula C9H14N2O It is a derivative of aniline, featuring an aminoethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-methoxyaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and ethylene diamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Aminoethyl)-2-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Tyramine: A naturally occurring amine derived from tyrosine, known for its role in neurotransmission.

    Ethanolamine: An organic compound used in the synthesis of surfactants and as a building block for various chemicals.

Uniqueness

4-(2-Aminoethyl)-2-methoxyaniline is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of an aminoethyl group and a methoxy group on the benzene ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFFCUAPFVJITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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